Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
CAS No.:
Cat. No.: VC15750126
Molecular Formula: C12H10FNO4
Molecular Weight: 251.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO4 |
|---|---|
| Molecular Weight | 251.21 g/mol |
| IUPAC Name | methyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3 |
| Standard InChI Key | XPZVLUTVMRWVFF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
Introduction
Structural Characteristics and Molecular Design
Core Isoxazole Architecture
The isoxazole ring serves as the central framework, providing electronic diversity through its nitrogen and oxygen heteroatoms. The 3-position of the ring is substituted with a hydroxymethyl group (), while the 4-position contains a methyl carboxylate ester (). The 4-fluorophenyl group attached to the hydroxymethyl moiety introduces steric bulk and electronic effects due to fluorine's strong electronegativity .
Comparative Structural Analysis
The compound's ethyl ester analog (Ethyl 3-[(4-fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, CAS: 2006277-28-5) differs only in the ester alkyl group (), resulting in a molecular weight of 265.24 g/mol. Halogen-substituted variants, such as the bromo (CAS: 2006277-99-0) and chloro (CAS: 2006277-98-9) derivatives, demonstrate incremental increases in molecular weight (312.12 g/mol and 267.67 g/mol, respectively) while maintaining similar reactivity profiles .
Table 1: Structural comparison of isoxazole-4-carboxylate derivatives
Synthesis and Purification Strategies
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC) with UV detection at 210–254 nm is standard for purity assessment (>95% purity). Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 252.1 [M+H] .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and ester groups. It is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1720 cm (ester C=O), 1650 cm (isoxazole C=N), and 1220 cm (C-F stretch) .
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H NMR (DMSO-): δ 7.45–7.35 (m, 2H, aromatic), 7.15–7.05 (m, 2H, aromatic), 5.25 (s, 1H, OH), 4.95 (s, 1H, CH), 3.85 (s, 3H, OCH).
Biological Activities and Mechanisms
Anticancer Screening
In vitro assays against MCF-7 breast cancer cells revealed 40% growth inhibition at 50 μM, likely through apoptosis induction via caspase-3 activation .
Applications in Drug Development
Prodrug Design
The methyl ester serves as a prodrug moiety, with in vivo esterase hydrolysis yielding the active carboxylic acid metabolite .
Structure-Activity Relationship (SAR) Trends
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Fluorine substitution: Enhances metabolic stability and membrane permeability compared to chloro/bromo analogs .
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Ester chain length: Methyl esters exhibit faster hydrolysis rates than ethyl counterparts, affecting pharmacokinetic profiles.
Future Research Directions
Targeted Delivery Systems
Encapsulation in PEGylated liposomes could improve aqueous solubility and tumor targeting efficiency.
Computational Modeling
Molecular dynamics simulations to optimize binding to COX-2 and PDE4 active sites, guided by crystallographic data from analogous compounds .
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